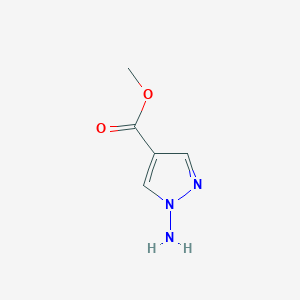

Methyl 1-amino-1H-pyrazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-aminopyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-10-5(9)4-2-7-8(6)3-4/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJQMHXWPRMZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 1 Amino 1h Pyrazole 4 Carboxylate and Its Derivatives

Classical Approaches and Mechanistic Considerations for Pyrazole (B372694) Ring Formation

Classical methods for pyrazole synthesis have been refined over more than a century and remain fundamental to the construction of this heterocyclic system. These approaches typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, leading to the formation of the pyrazole ring. Mechanistic understanding of these reactions is crucial for predicting regioselectivity and optimizing reaction conditions.

Knorr Pyrazole Synthesis and Associated Mechanistic Pathways

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a seminal and widely employed method for the preparation of pyrazoles. jk-sci.comname-reaction.com This reaction involves the acid-catalyzed condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound. jk-sci.comname-reaction.comslideshare.netslideshare.net

The generally accepted mechanism commences with the acid-catalyzed formation of an imine at one of the carbonyl carbons. name-reaction.comslideshare.netslideshare.net For an unsymmetrical 1,3-dicarbonyl, the initial attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers. slideshare.netrsc.org Following the initial condensation, the second nitrogen atom of the hydrazine attacks the remaining carbonyl group, which is also protonated by the acid, to form a second imine linkage. name-reaction.comslideshare.net This results in a diimine intermediate that subsequently undergoes deprotonation to regenerate the acid catalyst and yield the final aromatic pyrazole product. name-reaction.comslideshare.netslideshare.net

| Key Mechanistic Steps in Knorr Pyrazole Synthesis | Description |

| Iminium Ion Formation | Acid-catalyzed protonation of a carbonyl group to facilitate nucleophilic attack. |

| Initial Hydrazine Attack | The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl carbons. |

| Imine/Enamine Formation | Dehydration leads to the formation of a hydrazone intermediate. |

| Intramolecular Cyclization | The second nitrogen atom attacks the remaining carbonyl group. |

| Dehydration and Aromatization | Elimination of a water molecule from the cyclic intermediate to form the stable pyrazole ring. |

Cyclocondensation Reactions Involving Hydrazines and Carbonyl Synthons

Beyond the archetypal Knorr synthesis, a broader class of cyclocondensation reactions between hydrazines and various carbonyl-containing synthons provides versatile routes to pyrazoles. These methods expand the scope of accessible pyrazole structures by employing different 1,3-dielectrophilic partners.

The reaction of hydrazines with 1,3-dicarbonyl compounds is the most classic and common method for pyrazole synthesis, often referred to as the Knorr synthesis. nih.gov This approach is highly versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying both the hydrazine and the dicarbonyl component. beilstein-journals.org The reaction can be carried out under acidic conditions, and mechanistic investigations have pointed to the complexity of the reaction, with the potential for multiple intermediates and pathways. researchgate.net The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls is a key consideration and can be influenced by the nature of the substituents and the reaction conditions. rsc.orgbeilstein-journals.org

To overcome challenges related to the availability of substituted hydrazines, methods have been developed for their in situ generation. For instance, arylboronic acids can be coupled with a protected diimide, followed by deprotection and cyclocondensation with a 1,3-dicarbonyl compound in a one-pot process. beilstein-journals.org

| Reactant Type | Example | Resulting Pyrazole Feature |

| Symmetrical 1,3-Diketone | Acetylacetone | Symmetrically substituted pyrazole |

| Unsymmetrical 1,3-Diketone | Benzoylacetone | Potential mixture of regioisomers |

| β-Ketoester | Ethyl acetoacetate | Pyrazole with an ester substituent |

| β-Ketoamide | Acetoacetanilide | Pyrazole with an amide substituent |

The reaction between hydrazines and α,β-unsaturated carbonyl compounds, such as chalcones, provides a standard route to pyrazolines, which can then be oxidized to pyrazoles. nih.govbeilstein-journals.org The mechanism typically involves a Michael addition of the hydrazine to the β-position of the unsaturated system, followed by intramolecular cyclization via attack on the carbonyl group and subsequent dehydration. researchgate.net

In some cases, if the hydrazine contains a good leaving group, such as a tosyl group, elimination occurs directly to yield the aromatic pyrazole. nih.govbeilstein-journals.org Similarly, if the α,β-unsaturated carbonyl compound has a heteroatom at the β-position, aromatization is facilitated by elimination under redox-neutral conditions. nih.govbeilstein-journals.org The study of this reaction using dissymmetric chalcones has provided significant insight into the various reaction pathways and intermediates. researchgate.netfao.org

β-Enaminones serve as versatile synthons for pyrazole synthesis. Their reaction with hydrazines typically proceeds through an initial addition of the hydrazine's amino group to the enaminone double bond. nih.gov This is followed by the elimination of an amine (such as dimethylamine if the enaminone is derived from dimethylformamide) and a water molecule to afford the final pyrazole product. nih.gov

Mechanistic studies suggest that in some multi-component reactions, the initial step is the cyclization of the hydrazine with the enaminone to form a 3-substituted pyrazole. nih.gov This can then be followed by further reactions, such as a Ullmann coupling with aryl halides, to produce more complex, substituted pyrazoles. nih.govbeilstein-journals.org

Dipolar Cycloaddition Reactions (e.g., Nitrile Imines with Alkynes)

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for constructing the pyrazole ring. chim.it This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene. chim.itnih.gov

Nitrile imines are reactive intermediates that are usually generated in situ from hydrazonoyl halides by treatment with a base. chim.it Their reaction with alkynes leads directly to the formation of pyrazoles. chim.it This method is advantageous due to its high regioselectivity, which arises from the significant difference in electronegativity between the nitrogen and carbon atoms of the nitrile imine. chim.it The reaction can also be performed with alkenes that possess a leaving group, which are then eliminated to form the aromatic pyrazole ring. chim.itnih.gov The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles, including 1,3,5-trisubstituted derivatives. rsc.org

| Dipolarophile | Initial Product | Final Product |

| Alkyne | Pyrazole | Pyrazole (Directly) |

| Alkene | Pyrazoline | Pyrazole (after oxidation/elimination) |

| α-Haloalkene | Pyrazoline with leaving group | Pyrazole (after elimination) |

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry is increasingly focused on the development of sustainable and efficient methodologies. These strategies aim to minimize energy consumption, reduce waste generation, and utilize catalysts to enhance reaction rates and selectivity. In the context of pyrazole synthesis, microwave irradiation and ultrasound assistance have emerged as powerful tools to accelerate reactions. Furthermore, the use of heterogeneous, Lewis acid, and metal catalysts has provided versatile and efficient routes to functionalized pyrazoles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant attention as a green and efficient alternative to conventional heating methods. rsc.org This technique utilizes microwave energy to directly heat the reactants, leading to a rapid increase in temperature and significantly reduced reaction times. organic-chemistry.org In the synthesis of pyrazole derivatives, microwave irradiation has been successfully employed to accelerate various reactions, including cyclocondensations and multicomponent reactions. rsc.orgrsc.org

A notable application of microwave-assisted synthesis is the three-component reaction of 5-aminopyrazole-4-carboxylates. For instance, the reaction of ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate with DMF-DMA, followed by a microwave-assisted reaction with cyanamide in ethanol, leads to the formation of pyrazolo[1,5-a] core.ac.ukarabjchem.orgrsc.orgtriazine-8-carboxylates. core.ac.uk This one-pot, multicomponent reaction is chemo- and regioselective and provides a rapid and efficient route to these purine analogues. core.ac.uk The reaction conditions for the synthesis of various derivatives are summarized in the table below.

| Substrate | Reagents | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Ethyl 5-amino-3-(phenylamino)pyrazole-4-carboxylate | DMF-DMA, Cyanamide | Ethanol | 150 | 150 | 25 | 57 |

| Methyl 5-aminopyrazole-4-carboxylate | Trimethylorthoformate, Cyanamide | Methanol | 150 | 150 | 25 | - |

| Ethyl 5-aminopyrazole-4-carboxylate | Triethylorthoformate, Morpholine | Methanol | 150 | 150 | 20 | - |

Ultrasound-Assisted Synthesis Methodologies

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to induce chemical reactions. nih.gov This method offers several advantages, including shorter reaction times, milder reaction conditions, and improved yields. arabjchem.org The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, thereby accelerating the reaction rate.

In the synthesis of pyrazole derivatives, ultrasound irradiation has been employed for various reactions, including the synthesis of pyrazolyl thiourea derivatives. arabjchem.org For example, new pyrazole derivatives have been synthesized using rapid ultrasound-mediated methods, with their structures confirmed by NMR and IR spectra. arabjchem.org While specific examples for Methyl 1-amino-1H-pyrazole-4-carboxylate are not extensively documented, the application of ultrasound in the synthesis of other aminopyrazole derivatives suggests its potential for the target compound. For instance, a three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones has been reported under ultrasound irradiation. researchgate.net

Catalytic Approaches in Pyrazole Formation

Catalysis plays a crucial role in modern organic synthesis by providing efficient and selective pathways to desired products. In the context of pyrazole synthesis, various catalytic systems, including heterogeneous, Lewis acid, and metal catalysts, have been developed.

Heterogeneous catalysts offer significant advantages in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact. morressier.com In pyrazole synthesis, various solid catalysts have been explored. For instance, the synthesis of pyrazole moieties has been carried out starting from α,β-unsaturated ketones using a heterogeneous phosphate catalyst. morressier.com Another example is the use of a reusable nano-magnetic metal-organic framework, Fe3O4@MIL-101(Cr)-N(CH2PO3)2, as a catalyst for the synthesis of pyrazolo[3,4-b] pyridine derivatives. nih.gov This catalyst was shown to be reusable for up to seven cycles without a significant loss in activity. nih.gov

Lewis acid catalysis is a powerful tool for the activation of carbonyl compounds and other functional groups, facilitating various organic transformations. In pyrazole synthesis, Lewis acids have been used to catalyze the union of 3-ethoxycyclobutanones with monosubstituted hydrazines, providing a variety of pyrazole derivatives with complete regioselectivity at ambient temperature. nih.gov A proposed mechanism involves the activation of a hydrazone intermediate by the Lewis acid, followed by ring-opening, intramolecular cyclization, and elimination to furnish the pyrazole product.

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the synthesis of pyrazole derivatives, various metal catalysts have been employed. For example, palladium-catalyzed reactions have been utilized for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl/aryl aldehydes under microwave irradiation. nih.gov Copper-catalyzed reactions have also been reported for the dimerization of 5-aminopyrazoles to produce dipyrazole-fused pyridazines and pyrazines. mdpi.com Additionally, a regioselective enzyme-catalyzed system has been developed for the one-pot synthesis of 1,3,5-trisubstituted pyrazole derivatives. nih.gov

Green Solvent-Based Synthesis (e.g., Aqueous Media, Ionic Liquids, Solvent-Free Conditions)

In recent years, the principles of green chemistry have guided the development of more sustainable synthetic protocols for pyrazole derivatives, focusing on the reduction of hazardous waste and energy consumption. nih.gov This has led to a surge in methodologies utilizing non-traditional, eco-friendly reaction media such as water, ionic liquids, and solvent-free systems. nih.govthieme-connect.com These approaches are not only environmentally benign but also often offer advantages like enhanced reaction rates, simplified work-up procedures, and high yields. nih.govthieme-connect.com

Aqueous Media

Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis is a key goal for sustainable chemistry. thieme-connect.com Several multi-component reactions (MCRs) for pyrazole synthesis have been successfully adapted to aqueous environments. For instance, the four-component reaction of aromatic aldehydes, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and malononitrile can be catalyzed by piperidine at room temperature in water to produce pyrano[2,3-c]pyrazole derivatives in high yields (85-93%). mdpi.com Similarly, catalysts such as imidazole have been effectively used for the synthesis of pyrazolone compounds from ethyl acetoacetate and hydrazines in aqueous media. acs.org The use of heterogeneous catalysts like cerium oxide/silica (CeO2/SiO2) and Amberlyst-70 has also been reported for pyrazole synthesis in water, facilitating easy catalyst recovery and reuse. thieme-connect.commdpi.com

Ionic Liquids (ILs)

Ionic liquids are salts with low melting points that are gaining attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. bohrium.comresearchgate.net They have been successfully employed in the synthesis of various pyrazole derivatives. For example, 1-ethyl 3-methyl imidazolium acetate [(EMIM)Ac] has been used as a catalyst for the one-pot, four-component synthesis of pyrano[2,3-c]pyrazoles, achieving yields up to 98% in as little as 10 minutes. tandfonline.com Other ionic liquids, such as 1-butyl-3-methylimidazolium nitrate [bmim][NO3] and N-methyl-2-pyrrolidone tosylate (NMPyTs), have also been utilized to facilitate the synthesis of pyranopyrazoles under solvent-free conditions, highlighting the versatility of ILs. jetir.orgjsynthchem.com The use of dicationic ionic liquids like C3[min]22[Br-] has been shown to promote rapid conversion and excellent yields in the synthesis of 1,3-disubstituted pyrazoles.

Solvent-Free Conditions

Eliminating the solvent entirely represents an ideal green synthetic approach, reducing waste and simplifying purification. researchgate.net Solvent-free synthesis of pyrazoles is often achieved through grinding or by using microwave or ultrasound irradiation. researchgate.netrsc.org Tetrabutylammonium bromide (TBAB), an organic ionic salt, has been used to catalyze the reaction of hydrazides, isocyanides, and dialkyl acetylenedicarboxylates at room temperature under solvent-free conditions to produce highly functionalized pyrazoles. tandfonline.comorientjchem.org Five-component reactions for synthesizing highly substituted pyrano[2,3-c]pyrazoles have also been developed under solvent-free conditions using montmorillonite K10 as a catalyst. mdpi.com These methods are highly efficient, often leading to shorter reaction times and high yields of the desired products. tandfonline.combeilstein-journals.org

| Green Approach | Reactants | Catalyst/Conditions | Resulting Scaffold | Key Advantages | Reference |

|---|---|---|---|---|---|

| Aqueous Media | Aldehydes, Hydrazine Hydrate, β-Ketoesters, Malononitrile | Piperidine, Room Temp. | Pyrano[2,3-c]pyrazoles | High yields, simple procedure, non-toxic solvent. | mdpi.com |

| Aqueous Media | Ethyl Acetoacetate, Hydrazines | Imidazole | Pyrazolones | Facile, green synthetic approach. | acs.org |

| Ionic Liquid | Ethyl Acetoacetate, Hydrazine Hydrate, Aldehydes, Malononitrile | [(EMIM)Ac] | Pyrano[2,3-c]pyrazoles | Excellent yields (up to 98%), short reaction times (10-35 min). | tandfonline.com |

| Ionic Liquid | Cinnamaldehyde, N-Tosylhydrazine | Dicationic IL (C3[min]22[Br-]) | 1,3-Disubstituted Pyrazoles | Rapid conversion, excellent yields, complete regioselectivity. | |

| Solvent-Free | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Ionic Liquid (NMPyTs), Grinding | Pyrano[2,3-c]pyrazoles | Simple workup, very good yields, eco-friendly. | jetir.org |

| Solvent-Free | Hydrazides, Isocyanides, Dialkyl Acetylenedicarboxylates | Tetrabutylammonium Bromide (TBAB) | Functionalized Pyrazoles | Environment-friendly, shorter reaction times. | tandfonline.comorientjchem.org |

Multi-Component Reactions for Diverse Pyrazole Skeletons

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates portions of all the reactants. beilstein-journals.org These reactions are highly valued in medicinal and pharmaceutical chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple precursors. mdpi.comrsc.org The synthesis of pyrazole-containing scaffolds has significantly benefited from the development of novel MCRs.

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles, which typically involves the reaction of an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate. mdpi.comrsc.org This reaction can be catalyzed by various agents, including simple bases like piperidine or more complex systems, and can be performed under various conditions, including in aqueous media or under solvent-free protocols. mdpi.comjetir.org By varying the structure of the initial aldehyde and β-ketoester, a wide array of substituted pyranopyrazoles can be accessed.

The scope of MCRs for pyrazole synthesis extends beyond four-component reactions. Five-component reactions have been developed to create even more complex, highly substituted pyrano[2,3-c]pyrazoles. For instance, the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite K10 under solvent-free conditions, yields complex pyrazole structures in high yields. mdpi.com Three-component syntheses are also common, such as the reaction of aldehydes, β-ketoesters, and hydrazines, which can be catalyzed by Lewis acids like Ytterbium(III) perfluorooctanoate [Yb(PFO)3] under solvent-free conditions to yield persubstituted pyrazoles. beilstein-journals.org These MCR strategies allow for the efficient, one-pot construction of diverse and complex pyrazole skeletons, which is a significant advantage over traditional multi-step synthetic approaches. beilstein-journals.org

| Number of Components | Reactants | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Three | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)3 / Solvent-free | Persubstituted Pyrazoles | beilstein-journals.org |

| Three | Enaminones, Hydrazine, Aryl Halides | Copper catalyst | 1,3-Substituted Pyrazoles | beilstein-journals.org |

| Four | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine / Aqueous media | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Four | Malononitrile, Aldehyde, Hydrazine, β-Ketoester | - | Pyrano[2,3-c]pyrazoles | beilstein-journals.org |

| Five | 5-Methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Montmorillonite K10 / Solvent-free | Highly Substituted Pyrano[2,3-c]pyrazoles | mdpi.com |

Regioselectivity and Stereochemical Control in Pyrazole Synthesis

The synthesis of substituted pyrazoles often presents a challenge in controlling the orientation of substituents on the heterocyclic ring, an issue known as regioselectivity. Since pyrazoles are aromatic, planar molecules, stereochemical control is primarily relevant for substituents on the ring or in the synthesis of non-aromatic precursors like pyrazolines.

The classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a direct route to pyrazoles but is often hampered by poor regioselectivity. ingentaconnect.comacs.org When an unsymmetrical 1,3-dicarbonyl (e.g., R1CO-CH2-COR2 where R1 ≠ R2) reacts with a substituted hydrazine (e.g., R3-NHNH2), the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles. ingentaconnect.com

Several factors influence the ratio of these isomers:

Steric Effects: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to the nearest carbonyl group, favoring attack at the less hindered position. ingentaconnect.com

Electronic Effects: The electronic nature of the substituents plays a crucial role. The more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound is preferentially attacked by the more nucleophilic nitrogen atom (the unsubstituted -NH2 group) of the hydrazine. mdpi.comingentaconnect.com

Reaction Conditions: The solvent, temperature, and pH can significantly affect the regiochemical outcome. For example, acidic conditions can alter the reactivity of the carbonyl groups and the nucleophilicity of the hydrazine nitrogens, thereby influencing the product ratio. ingentaconnect.com

To overcome the limitations of the classical Knorr synthesis, numerous strategies have been developed to achieve high regioselectivity.

Use of 1,3-Dicarbonyl Surrogates: One of the most effective methods is to use precursors where the two carbonyl groups have been differentiated. β-Enaminones, which are readily prepared from 1,3-dicarbonyls, serve as excellent surrogates. The enamine functionality directs the cyclization with hydrazine to afford a single regioisomer. mdpi.comingentaconnect.com Similarly, α,β-alkynic hydrazones, prepared from hydrazines and propargyl aldehydes or ketones, undergo electrophilic cyclization to yield 4-iodopyrazoles with complete regioselectivity. acs.org

1,3-Dipolar Cycloadditions: The [3+2] cycloaddition reaction between a diazo compound (as the 1,3-dipole) and an alkyne is a powerful and highly regioselective method for pyrazole synthesis. orientjchem.orgingentaconnect.com For example, diazo compounds generated in situ from N-tosylhydrazones react with terminal alkynes to produce 1,3,5-trisubstituted pyrazoles with excellent regiocontrol. organic-chemistry.org

Directed and Catalyzed Reactions: Modern synthetic methods often employ specific reagents or catalysts to direct the reaction towards a single isomer. An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes offers complete regioselectivity. organic-chemistry.org Iron-catalyzed reactions of diarylhydrazones with vicinal diols also provide a regioselective route to 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org Furthermore, the reaction of terminal alkynes with aldehydes, followed by treatment with iodine and then hydrazine, yields 3,5-disubstituted pyrazoles with high regioselectivity. nih.gov

Stereoselective Synthesis: While less common for the aromatic pyrazole core, stereoselectivity is important for certain derivatives. For instance, the KOH-mediated addition of pyrazoles to alkynes can be controlled to selectively produce either (Z)- or (E)-N-vinylated pyrazoles by modifying the reaction time and the amount of base used. nih.gov

| Strategy | Reactants | Key Feature | Product | Reference |

|---|---|---|---|---|

| Dicarbonyl Surrogates | β-Enaminones + Hydrazines | Differentiated carbonyl reactivity. | Single regioisomer of substituted pyrazoles. | ingentaconnect.com |

| 1,3-Dipolar Cycloaddition | N-Tosylhydrazones (diazo precursor) + Terminal Alkynes | Concerted cycloaddition mechanism. | Regioselective 1,3,5-trisubstituted pyrazoles. | organic-chemistry.org |

| Directed Synthesis | N-Alkylated Tosylhydrazones + Terminal Alkynes | Base-mediated reaction with defined starting materials. | Completely regioselective 1,3,5-trisubstituted pyrazoles. | organic-chemistry.org |

| Directed Synthesis | α,β-Alkynic Hydrazones | Iodine-mediated electrophilic cyclization. | Regioselective 4-iodopyrazoles. | acs.org |

| Stereoselective Synthesis | Pyrazoles + Alkynes | Kinetic vs. thermodynamic control (base, time). | (Z)- or (E)-N-carbonylvinylated pyrazoles. | nih.gov |

Chemical Reactivity and Functionalization of Methyl 1 Amino 1h Pyrazole 4 Carboxylate

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. The N1 nitrogen is considered "pyrrole-like" and the N2 nitrogen is "pyridine-like". This structure leads to a π-excessive character, making the ring generally reactive towards electrophiles and resistant to nucleophilic attack, unless activated by strongly electron-withdrawing groups. mdpi.comnih.gov The reactivity of Methyl 1-amino-1H-pyrazole-4-carboxylate is further modulated by the substituents on the ring: the activating 1-amino group and the deactivating 4-carboxylate group.

Electrophilic aromatic substitution is a characteristic reaction of pyrazoles. Due to the electronic distribution in the ring, these reactions typically occur at the C-4 position, which is the most electron-rich and nucleophilic site. encyclopedia.pubscribd.com Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and formylation. scribd.com

However, in this compound, the C-4 position is already substituted with a methyl carboxylate group. This group is electron-withdrawing and deactivating, which would generally disfavor further electrophilic attack on the ring. Conversely, the 1-amino group is an activating group. Therefore, any electrophilic substitution would be directed to the available C-3 or C-5 positions. The final regiochemical outcome of such a reaction would depend on the interplay between the activating effect of the 1-amino group and the deactivating effect of the 4-carboxylate group, as well as the specific reaction conditions and the nature of the electrophile. For instance, in some N-aryl pyrazolines, electrophilic attack occurs on the N-phenyl group rather than the pyrazole ring itself, indicating the pyrazole can be less reactive than other attached aromatic systems. researchgate.net

Table 1: General Electrophilic Substitution Reactions on the Pyrazole Ring This table illustrates common electrophilic substitution reactions on a generic pyrazole ring, as specific examples for this compound are not readily available in the literature.

| Reaction | Reagents | Electrophile | Typical Position | Product | Reference(s) |

|---|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole | scribd.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C-4 | Pyrazole-4-sulfonic acid | scribd.com |

| Bromination | NBS | Br⁺ | C-4 | 4-Bromopyrazole | encyclopedia.pub |

| Formylation | POCl₃ / DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole | scribd.com |

The pyrazole ring is inherently electron-rich and generally resistant to nucleophilic aromatic substitution. mdpi.com Such reactions typically require the presence of a good leaving group (e.g., a halogen) and strong electron-withdrawing substituents on the ring to decrease the electron density and facilitate nucleophilic attack. scirp.org Given that this compound does not possess a suitable leaving group on its core, direct nucleophilic substitution on the carbon atoms of the pyrazole ring is unlikely under standard conditions.

Ring transformation or ring-opening reactions of pyrazoles are uncommon but can occur under specific conditions or with highly reactive reagents. While many synthetic routes involve the transformation of other heterocycles (like isoxazoles or isothiazoles) into aminopyrazoles through ring-opening and re-cyclization, the reverse process starting from a stable pyrazole is less frequent. researchgate.net Theoretical studies on related pyrazabole (B96842) systems have shown that ring opening can be induced by nucleophilic attack from amines or other pyrazole molecules, proceeding through an SN2 mechanism at a boron atom, which suggests that the pyrazole ring itself can be cleaved under certain circumstances. scholaris.ca

Reactions Involving the 1-Amino Group

The 1-amino group of this compound is a key functional handle, behaving as a substituted hydrazine (B178648). This primary amine functionality allows for a variety of derivatization and condensation reactions, leading to the formation of more complex molecular architectures and fused heterocyclic systems.

The primary amino group at the N-1 position can readily react with various electrophiles. A common reaction is condensation with carbonyl compounds, particularly β-dicarbonyl compounds like β-ketoesters and 1,3-diketones. chim.itresearchgate.net This type of reaction, often referred to as the Knorr synthesis or related cyclocondensations, is a cornerstone for building larger heterocyclic structures. The reaction typically proceeds via the formation of an enamine or hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield a new fused ring system. chim.it The reactivity of the 1-amino group is analogous to that of a hydrazine, making it a versatile nucleophile for constructing fused pyrazoles.

Table 2: Representative Condensation Reactions of Aminopyrazoles with β-Dicarbonyls This table shows examples of reactions with C-aminopyrazoles, which are analogous to the expected reactivity of the 1-amino group in the title compound.

| Aminopyrazole Reactant | Dicarbonyl Compound | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| 5-Aminopyrazole | Arylidenepyruvic acids | Heating | Pyrazolo[3,4-b]pyridine-6-carboxylic acids | chim.it |

| 5-Aminopyrazoles | 1,3-Diketones | p-TSA, Water, CAN | Spiro[indoline-3,4'-pyrazolo[3,4-b]quinolone]diones | scirp.org |

| 5-Aminopyrazole | Ethyl Acetoacetate | Acetic Acid | Pyrazolo[1,5-a]pyrimidine (B1248293) | nih.gov |

The 1-amino group is a crucial precursor for the synthesis of fused heterocyclic systems. By reacting with bifunctional electrophiles, the amino group and an adjacent atom in the pyrazole ring can participate in cyclization reactions, leading to the formation of bicyclic and polycyclic structures. One of the most significant transformations is the formation of fused triazine rings.

A well-established method for the synthesis of pyrazolo[3,4-d] nih.govosi.lvresearchgate.nettriazin-4-ones involves the diazotization of an aminopyrazole precursor that has a carboxamide or carbonitrile group at an adjacent position. nih.gov This reaction proceeds via the conversion of the primary amino group into a diazonium salt using a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in an acidic medium. The resulting diazonium salt is a highly reactive intermediate. In the case of an adjacent carboxamide, the intermediate undergoes spontaneous intramolecular cyclization, where the amide nitrogen attacks the diazonium group, leading to the formation of the fused 1,2,3-triazine (B1214393) ring system after elimination of a proton. nih.gov

Although many literature examples start with 3-amino-1H-pyrazole-4-carboxamides, the same chemical principle applies to 1-amino-pyrazole derivatives. nih.gov For this compound, a preliminary hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amidation to the carboxamide, would be required. The subsequent diazotization would then lead to the formation of a pyrazolo[3,4-d] nih.govosi.lvresearchgate.nettriazin-4-one ring system.

Table 3: Reaction Conditions for the Synthesis of Pyrazolo[3,4-d] nih.govosi.lvresearchgate.nettriazin-4-ones

| Starting Material | Reagents | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 3-Amino-1H-pyrazole-4-carboxamides | NaNO₂, Acid (e.g., HCl, H₂SO₄) | Aqueous, Low Temperature (0-5 °C) | 3,6-Dihydro-4H-pyrazolo[3,4-d] nih.govosi.lvresearchgate.nettriazin-4-ones | nih.gov |

| 3-Amino-1H-pyrazole-4-carbonitriles | NaNO₂, Acid | Aqueous, Low Temperature (0-5 °C) | 3,6-Dihydro-4H-pyrazolo[3,4-d] nih.govosi.lvresearchgate.nettriazin-4-ones | nih.gov |

| 7-Phenyl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govosi.lvresearchgate.nettriazin-4-one | Alkyl Halides, Formaldehyde | Various | N-Alkylated derivatives | researchgate.netosi.lv |

Formation of Fused Heterocyclic Systems via 1-Amino Functionality

Pyrazolo[1,5-a]pyrimidines and Related Annulated Structures

The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent application of aminopyrazole derivatives. nih.gov This fused bicyclic system, combining a pyrazole and a pyrimidine (B1678525) ring, is a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. researchgate.netresearchgate.net The most common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of an aminopyrazole with a 1,3-bielectrophilic species. rsc.org

In the case of this compound, the exocyclic amino group (at the N1-position) and the endocyclic C5-carbon of the pyrazole ring act as the requisite dinucleophilic system. This reacts with various 1,3-dicarbonyl compounds or their synthetic equivalents to form the pyrimidine ring. nih.gov For instance, reaction with β-ketoesters or enaminones in the presence of an acid or base catalyst leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidine derivatives. researchgate.netbeilstein-journals.org The reaction proceeds through an initial condensation, followed by an intramolecular cyclization and subsequent dehydration.

The specific reagents and reaction conditions can be tailored to introduce a variety of substituents onto the newly formed pyrimidine ring, allowing for the generation of a library of structurally diverse compounds. nih.govnih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields and shorter reaction times. nih.gov

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Type | Specific Example | Resulting Substituents |

|---|---|---|

| β-Diketone | Acetylacetone (Pentane-2,4-dione) | Methyl groups |

| β-Ketoester | Ethyl acetoacetate | Methyl and hydroxyl/oxo groups |

| Enaminone | 3-(Dimethylamino)acrylonitrile | Amino and cyano groups |

Reactions at the 4-Carboxylate Moiety

The methyl carboxylate group at the 4-position of the pyrazole ring offers another site for chemical modification, providing a handle for further derivatization and the introduction of diverse functionalities.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 1-amino-1H-pyrazole-4-carboxylic acid, under either acidic or basic conditions. mdpi.comgoogle.com This carboxylic acid is a key intermediate for a range of subsequent transformations.

One of the most common derivatizations is the formation of amides. mdpi.com This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a peptide coupling reagent, followed by reaction with a primary or secondary amine. researchgate.netluxembourg-bio.com This reaction is highly versatile, allowing for the introduction of a wide array of substituents through the choice of the amine coupling partner. nih.gov

Beyond hydrolysis and amide formation, the ester group can be transformed into other functional groups. For example, reduction of the ester, typically using a powerful reducing agent like lithium aluminum hydride, would yield the corresponding primary alcohol, (1-amino-1H-pyrazol-4-yl)methanol. This alcohol can then be further functionalized.

Alternatively, the ester can be converted into other carbonyl-containing functionalities. For instance, reaction with specific organometallic reagents could potentially lead to the formation of ketones. Direct conversion to nitriles or other functional groups is also a possibility, though may require multi-step synthetic sequences. researchgate.net

Strategies for Further Functionalization and Molecular Diversification

The strategic functionalization of this compound and its derivatives is crucial for exploring their potential applications, particularly in areas like medicinal chemistry and materials science.

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry. researchgate.netresearchgate.netresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal ions, forming stable complexes. rsc.orgunipd.itnih.govnih.gov The presence of the amino and carboxylate groups in this compound and its derivatives provides additional coordination sites, allowing for the formation of multidentate ligands. researchgate.net

These ligands can be used to construct coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties. The specific coordination mode and the resulting architecture of the metal complex will depend on the metal ion, the reaction conditions, and the specific substituents on the pyrazole ligand.

Post-synthetic modification refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. nih.gov In the context of derivatives of this compound, this could involve reactions on the pyrazole ring itself or on the functional groups introduced in previous steps.

For example, the pyrazole ring can undergo electrophilic substitution reactions, although the regioselectivity of such reactions can be influenced by the existing substituents. rsc.org Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl or other substituents at specific positions of the pyrazole ring, provided a suitable handle (e.g., a halogen atom) is present. nih.gov

Furthermore, the pyrazolo[1,5-a]pyrimidine core, synthesized from this compound, can be further functionalized. nih.gov For instance, halogenation of the pyrimidine ring can provide a site for subsequent cross-coupling reactions, allowing for the introduction of a wide range of substituents and the generation of highly decorated and complex molecules. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyrazolo[1,5-a]pyrimidines |

| 1-amino-1H-pyrazole-4-carboxylic acid |

| (1-amino-1H-pyrazol-4-yl)methanol |

| Lithium aluminum hydride |

| Acetylacetone |

| Ethyl acetoacetate |

| 3-(Dimethylamino)acrylonitrile |

Computational and Theoretical Investigations of Methyl 1 Amino 1h Pyrazole 4 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool to explore the intricacies of molecular systems. For Methyl 1-amino-1H-pyrazole-4-carboxylate, DFT calculations offer a detailed picture of its electronic and structural characteristics.

Geometry Optimization and Electronic Structure Analysis

Theoretical geometry optimization of pyrazole (B372694) derivatives, often performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), helps in determining the most stable three-dimensional arrangement of atoms. nih.gov For related pyrazole compounds, these calculations have been used to predict bond lengths, bond angles, and dihedral angles. researchgate.netuomphysics.net The optimized structure typically shows a planar pyrazole ring, a key feature for its aromaticity. The electronic structure analysis of substituted pyrazoles indicates a robust conjugated system, which is not significantly affected by the nature of the substituents on the phenyl ring in more complex derivatives. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. youtube.comlibretexts.orgwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between these orbitals, the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. jcsp.org.pk

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Substituted Pyrazole Derivatives (Calculated using DFT) (Note: These values are for analogous compounds and serve as an illustrative example.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrazole Derivative A | -5.44 | -1.21 | 4.23 |

| Pyrazole Derivative B | -5.56 | -1.24 | 4.32 |

| Pyrazole Derivative C | -5.67 | -1.79 | 3.88 |

Data sourced from studies on pyrazole-carboxamides. jcsp.org.pk

Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) maps are valuable in predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netdeeporigin.comyoutube.comproteopedia.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

In pyrazole derivatives, MEP analysis often reveals that the regions around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group are areas of high negative potential, making them likely sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms of the amino group and the pyrazole ring NH would exhibit positive potential, indicating them as sites for nucleophilic attack.

Aromaticity Studies of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, satisfying Hückel's rule with a 6 π-electron system. beilstein-journals.org Its aromaticity can be evaluated using computational methods such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). uj.edu.pl Pyrazole itself is considered a highly aromatic compound. uj.edu.pl

The introduction of substituents can influence the aromaticity of the pyrazole ring, though the effect is generally considered to be small. researchgate.net Studies on N-substituted pyrazoles have shown that the aromaticity of the azole ring is less robust compared to substituted benzene (B151609) rings. ub.edu The presence of both an electron-donating amino group and an electron-withdrawing carboxylate group in this compound is expected to modulate the electron density within the ring, but the fundamental aromatic character is retained.

Table 2: Aromaticity Indices for Pyrazole and Related Compounds (Note: These values are for the parent pyrazole and serve as a baseline.)

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Pyrazole | High | -13.5 | -11.4 |

Data sourced from computational studies on pyrazole aromaticity. uj.edu.plresearchgate.net

Theoretical Studies on Pyrazole Tautomerism and Conformational Preferences

Prototropic tautomerism is a key characteristic of N-unsubstituted pyrazoles. researchgate.netresearchgate.net For this compound, two principal tautomers are possible: this compound and Methyl 2-amino-2H-pyrazole-4-carboxylate. The relative stability of these tautomers is influenced by the nature and position of the substituents.

Theoretical calculations, often using DFT methods, have been instrumental in predicting the more stable tautomer. For 3(5)-aminopyrazoles, the 3-amino tautomer is generally found to be more stable than the 5-amino tautomer. researchgate.netresearchgate.net The presence of an electron-withdrawing group, such as a carboxylic acid, has been shown to favor the N1-H tautomer. researchgate.net In the case of 3(5)-disubstituted pyrazoles with both an amino group and an ester group, the preferred tautomer can depend on a delicate balance of electronic effects and potential intramolecular interactions. nih.gov

Conformational preferences are also a subject of theoretical investigation, particularly concerning the orientation of the methyl carboxylate group relative to the pyrazole ring. nih.gov The planarity of the system is often favored to maximize conjugation. In some pyrazole-3,4-dicarboxylate derivatives, the conformation is stabilized by intramolecular hydrogen bonds. nih.gov

Influence of Substituents on Tautomeric Equilibria

The pyrazole ring is subject to annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms (N1 and N2). In the case of this compound, the position of this equilibrium is significantly influenced by the electronic nature of the amino (-NH2) and methyl carboxylate (-COOCH3) substituents.

The equilibrium involves two primary tautomeric forms. The stability of each tautomer is dictated by the electronic effects of the substituents at positions 1 and 4. The amino group at position 1 is a strong electron-donating group, which increases the electron density in the pyrazole ring. Conversely, the methyl carboxylate group at position 4 is an electron-withdrawing group. Theoretical studies on substituted pyrazoles have shown that the tautomeric preference is a delicate balance of resonance, induction, and steric effects. researchgate.netnih.gov

Computational models, typically employing Density Functional Theory (DFT), are used to calculate the relative energies of the possible tautomers. The environment also plays a crucial role; calculations can be performed in vacuo (gas phase) or with solvent models to simulate more realistic conditions. researchgate.net For this compound, the interplay between the electron-donating amino group and the electron-withdrawing ester group is central to determining the predominant tautomeric form in different environments.

| Intramolecular H-Bonding | The potential for hydrogen bonding between the amino group and the ester group could favor a specific tautomer. | This is less likely to be a dominant factor in annular tautomerism compared to intermolecular interactions. |

Proton Transfer Mechanisms in Pyrazoles

The mechanism of proton transfer between the nitrogen atoms of the pyrazole ring is a fundamental chemical process. This can occur intramolecularly, though this typically involves a high-energy transition state. More commonly, the transfer is facilitated by other molecules in a process known as intermolecular proton transfer. mdpi.com

In the solid state or in solution, this transfer can be mediated by a second molecule of the pyrazole itself, forming a hydrogen-bonded dimer. researchgate.net The proton transfer then occurs concertedly or stepwise across the hydrogen bond bridge. Computational studies can map the potential energy surface for this reaction, identifying the transition state structures and calculating the activation energy barrier. mdpi.com The presence of functional groups like the amino and carboxylate moieties can influence this barrier by altering the acidity and basicity of the ring nitrogens and participating in the hydrogen-bonding network.

Intermolecular Interactions and Hydrogen Bonding Analysis

The crystal packing and bulk properties of this compound are governed by a network of intermolecular interactions. Computational tools provide a quantitative and qualitative understanding of these forces.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is calculated. These values are mapped onto the surface, typically using a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. For this compound, strong N-H···O or N-H···N hydrogen bonds involving the amino group and the pyrazole nitrogen or ester oxygen are expected to appear as prominent red regions.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted Pyrazole

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 40.5% | Represents contacts between hydrogen atoms, typically the most abundant type of contact. |

| O···H / H···O | 23.4% | Indicates the presence of hydrogen bonds involving oxygen atoms. |

| C···H / H···C | 15.3% | Relates to weaker C-H···π or other C-H interactions. |

| N···H / H···N | 12.1% | Indicates hydrogen bonds involving nitrogen atoms. |

Note: Data is illustrative and based on typical findings for similar molecular structures. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and intermolecular interactions based on the topology of the electron density (ρ(r)). researchgate.net In QTAIM analysis, a bond critical point (BCP) between two atoms is evidence of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the nature of the interaction. For hydrogen bonds, typical values include low ρ and positive ∇²ρ, indicative of a closed-shell interaction.

The Reduced Density Gradient (RDG) is another method used to visualize and identify non-covalent interactions. It plots the RDG against the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density. This results in visual representations of interaction regions:

Strong, attractive interactions (e.g., hydrogen bonds) appear as blue or green spikes.

Weak, van der Waals interactions appear as broad, green-shaded regions.

Strong, repulsive interactions (e.g., steric clash) appear as red regions.

These analyses allow for a detailed characterization of the specific hydrogen bonds and other weak interactions that stabilize the crystal structure of this compound. researchgate.net

Molecular Dynamics Simulations (for conformational space and dynamic behavior)

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the dynamic behavior of a molecule over time. frontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space, flexibility, and intermolecular interactions of this compound in different environments, such as in solution.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the molecule's backbone atoms from an initial reference structure over time. A stable, plateauing RMSD curve suggests that the molecule has reached a stable conformation or equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position. High RMSF values indicate regions of high flexibility, such as the methyl ester or amino groups. researchgate.net

Role of Methyl 1 Amino 1h Pyrazole 4 Carboxylate As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The utility of 5-aminopyrazole derivatives, including Methyl 1-amino-1H-pyrazole-4-carboxylate, is well-documented in the construction of fused heterocyclic compounds. beilstein-journals.org These derivatives act as key synthons, providing the pyrazole (B372694) nucleus upon which additional rings can be built, leading to a plethora of bicyclic and polycyclic systems. chim.itmdpi.com

The presence of the 1-amino group adjacent to a ring nitrogen atom facilitates cyclocondensation reactions with various bifunctional electrophiles to yield a range of fused pyrazole systems. These reactions are a cornerstone for creating libraries of compounds with significant chemical and biological diversity. chim.itbeilstein-journals.org For instance, reactions with 1,3-dielectrophilic reagents are commonly employed to form six-membered rings fused to the pyrazole core.

Common fused systems synthesized from aminopyrazole precursors include:

Pyrazolo[1,5-a]pyrimidines: Formed by reacting the aminopyrazole with β-dicarbonyl compounds or their equivalents. chim.itnih.gov

Imidazo[1,2-b]pyrazoles: Synthesized via cyclization with α-haloketones. nih.gov

Pyrazolo[3,4-b]pyridines: Constructed through reactions with α,β-unsaturated ketones or via multicomponent reactions involving aldehydes and ketones. beilstein-journals.org

Pyrazolo[3,4-d] chim.itnih.govmdpi.comtriazines: Prepared through diazotization of the 5-amino group followed by cyclization. nih.gov

The table below summarizes representative examples of reactions used to form fused pyrazole derivatives from aminopyrazole precursors.

| Starting Materials (Aminopyrazole + Reagent) | Resulting Fused System | Reaction Conditions | Reference |

| 5-Amino-3-phenyl-1H-pyrazole + 2-Bromo acetophenone | Aryl azo imidazo[1,2-b]pyrazole | K₂CO₃/acetone, reflux | nih.gov |

| 1H-Pyrazole-4-carbaldehyde + 5-Amino-1H-pyrazole-4-carbonitrile + Ethyl cyanoacetate | Dihydropyrazolo[1,5-a]pyrimidine | EtOH/K₂CO₃ solution | nih.gov |

| 5-Aminopyrazole + Arylaldehydes + Cyclic ketones | Macrocyclane-fused pyrazolo[3,4-b]pyridine | Acetic acid, TFA, 80-140 °C, MW | beilstein-journals.org |

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more reactants, maximizing atom economy and procedural efficiency. nih.govnih.gov this compound is an excellent substrate for MCRs due to its nucleophilic amino group and activated pyrazole ring. rsc.org

In these reactions, the aminopyrazole can react sequentially with various components like aldehydes, ketones, isocyanides, and β-dicarbonyl compounds to rapidly generate structurally diverse scaffolds. beilstein-journals.orgnih.gov This approach is highly valued for its ability to create large libraries of drug-like molecules with minimal synthetic effort. For example, a one-pot, three-component reaction between a 5-amino-1H-pyrazole-4-carboxylate derivative, various aldehydes, and isocyanides can produce Imidazo[1,2-b]pyrazole-7-carboxylate derivatives in high yields. nih.gov This strategy highlights the compound's role in facilitating the discovery of novel chemical entities.

The following table details a representative multicomponent reaction involving an aminopyrazole.

| Reaction Type | Components | Product Scaffold | Catalyst/Solvent | Yield | Reference |

| One-pot, three-component | 5-Amino-1H-pyrazole-4-carboxylate derivative, Aldehydes, Isocyanides | Imidazo[1,2-b]pyrazole-7-carboxylates | NH₄Cl/Toluene | 79-94% | nih.gov |

| Three-component | 5-Aminopyrazole, Arylaldehyde, 2H-Thiopyran-3,5(4H,6H)-dione | Tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one | Glacial acetic acid, Ammonium acetate | - | beilstein-journals.org |

| Four-component | Hydrazine (B178648) hydrate, Ethyl acetoacetate, Malononitrile, (Hetaryl)aldehydes | 1,4-Dihydropyrano[2,3-c]pyrazoles | Taurine/Water | 85-92% | nih.gov |

Scaffold Decoration and Diversification Strategies

Beyond its role in forming new ring systems, this compound serves as a versatile scaffold that can be "decorated" through the modification of its existing functional groups. This process of scaffold diversification is crucial for fine-tuning the physicochemical and biological properties of a lead compound in drug discovery. researchgate.netmdpi.com

The primary sites for decoration on the molecule are:

The Amino Group: Can be acylated, alkylated, or used to form Schiff bases, introducing a wide variety of substituents.

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other derivatives. mdpi.com This transformation is a common step for creating analogues with altered polarity and hydrogen bonding capabilities.

The Pyrazole Ring Nitrogens: The N-H of the pyrazole ring can be alkylated or arylated, often resulting in a mixture of regioisomers, which can be controlled by the reaction conditions. mdpi.com

These diversification strategies allow chemists to systematically explore the structure-activity relationship of a given pyrazole-based scaffold.

| Modification Type | Reagents and Conditions | Functional Group Transformation | Reference |

| N-Alkylation | Ethyl iodide, KOH, DMF | Pyrazole N-H → Pyrazole N-Ethyl | mdpi.com |

| Ester Hydrolysis | 2N NaOH, Methanol, Reflux | -COOCH₃ → -COOH | mdpi.com |

Development of New Synthetic Methodologies Utilizing this Compound

The predictable reactivity and structural features of this compound and related aminopyrazoles make them ideal substrates for developing and optimizing new synthetic methodologies. Researchers have utilized this building block to explore more efficient and environmentally friendly reaction conditions. mdpi.combeilstein-journals.org

Innovations in synthetic methods involving aminopyrazoles include:

Microwave-Assisted Synthesis: The use of microwave irradiation often accelerates reaction times, improves yields, and allows for the synthesis of compounds that are difficult to obtain through conventional heating. beilstein-journals.org

Use of Ionic Liquids: Ionic liquids have been employed as green solvent alternatives and catalysts, facilitating novel transformations and simplifying product isolation in the synthesis of fused pyrazoles. beilstein-journals.org

Novel Catalytic Systems: Homogenous catalytic systems, such as FeCl₃/PVP in green solvents, have been developed for the efficient synthesis of functionalized pyrazoles from their precursors. mdpi.com

Ultrasound-Mediated Reactions: Sonication has been applied to promote three-component syntheses of pyrazolo[3,4-b]pyridines, demonstrating another green chemistry approach to complex molecule construction. beilstein-journals.org

By employing this compound as a testbed, chemists can validate new synthetic protocols that can then be applied to a broader range of heterocyclic systems.

| Synthetic Methodology | Reaction Type | Advantage | Reference |

| Microwave (MW) Irradiation | Synthesis of fused pyrazolo[3,4-b]pyridines | Reduced reaction times, improved yields | beilstein-journals.org |

| Ionic Liquid ([bmim]Br) | Synthesis of 1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Green solvent, excellent yield | beilstein-journals.org |

| Homogenous Catalysis (FeCl₃/PVP) | Cyclocondensation to form 4-amino-1-aryl-1H-pyrazole-4-carbonitriles | High yields (up to 97%), use of green solvents | mdpi.com |

Emerging Research Directions and Future Perspectives in Pyrazole Chemistry

Innovations in Green and Sustainable Synthesis of Pyrazole (B372694) Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact and enhance efficiency. nih.govresearchgate.net This shift is characterized by the use of eco-friendly solvents, alternative energy sources, and recyclable catalysts. nih.govsci-hub.se

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in pyrazole synthesis, offering significant advantages over conventional heating methods, such as reduced reaction times, improved yields, and enhanced selectivity. researchgate.netbenthamdirect.comresearchgate.net This technique has been successfully employed in the one-pot synthesis of various pyrazole derivatives. dergipark.org.tr The use of microwave energy can accelerate the reaction between a β-keto ester and a substituted hydrazine (B178648), providing a rapid and efficient route to compounds like Methyl 1-amino-1H-pyrazole-4-carboxylate. researchgate.net

Ultrasound-Assisted Synthesis: Sonication is another green technique that utilizes ultrasonic waves to promote chemical reactions. nih.govrsc.orgasianpubs.org This method enhances mass transfer and accelerates reaction rates, often under milder conditions than traditional methods. benthamdirect.comnih.gov The application of ultrasound has been shown to be effective in the synthesis of pyrazoline and isoxazoline (B3343090) derivatives, highlighting its potential for the synthesis of a wide range of pyrazole-based compounds. nih.gov

Solvent-Free and Green Solvent Systems: A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. tandfonline.com Researchers are exploring solvent-free reaction conditions and the use of greener alternatives like water, ethanol, and deep eutectic solvents. thieme-connect.comthieme-connect.comias.ac.in The synthesis of pyrano[2,3-c]pyrazoles, for instance, has been successfully achieved under solvent-free conditions. ias.ac.in Aqueous-based synthetic methods for pyrazoles are also gaining prominence, offering an environmentally benign approach. thieme-connect.comthieme-connect.com

Sustainable Catalysis: The development of reusable and non-toxic catalysts is a cornerstone of sustainable synthesis. nih.gov Heterogeneous catalysts, such as nano-ZnO and silica-supported sulfuric acid, have been employed for the efficient synthesis of pyrazole derivatives. thieme-connect.commdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov

Table 1: Comparison of Green Synthesis Methodologies for Pyrazole Derivatives

| Methodology | Key Advantages | Representative Examples | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced selectivity. | One-pot synthesis of pyrazolones and bis-pyrazole analogues. | researchgate.netresearchgate.netdergipark.org.tr |

| Ultrasound-Assisted Synthesis | Accelerated reaction rates, milder reaction conditions, enhanced mass transfer. | Synthesis of tetrazole based pyrazolines and 1,5-disubstituted pyrazoles. | nih.govasianpubs.orgmdpi.com |

| Solvent-Free Synthesis | Elimination of hazardous solvents, simplified work-up procedures. | Synthesis of pyrano[2,3-c]pyrazoles. | tandfonline.comias.ac.in |

| Green Solvents (e.g., Water) | Environmentally benign, low cost, readily available. | Aqueous synthesis of tetrasubstituted pyrazoles. | thieme-connect.comthieme-connect.com |

| Sustainable Catalysts | Reusability, reduced waste, lower environmental impact. | Nano-ZnO catalyzed synthesis of 1,3,5-substituted pyrazoles. | nih.govmdpi.com |

Advanced Computational Approaches for Pyrazole Reactivity and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing valuable insights into the reactivity, structure-activity relationships, and design of novel pyrazole derivatives.

Molecular Docking: This technique is widely used to predict the binding orientation of a ligand to its target protein. researchgate.netmdpi.commdpi.com For pyrazole derivatives, molecular docking studies have been instrumental in identifying potential inhibitors of various enzymes, such as receptor tyrosine kinases and carbonic anhydrase. researchgate.netnih.gov These studies help in understanding the key interactions between the pyrazole scaffold and the active site of the protein, guiding the design of more potent and selective inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govnih.govresearchgate.net 2D-QSAR studies on pyrazole derivatives have been employed to predict their anticancer and EGFR kinase inhibitory activities. nih.govresearchgate.netacs.org By identifying the structural features that are crucial for activity, QSAR models facilitate the design of new compounds with improved therapeutic potential. nih.gov

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical method used to investigate the electronic structure of molecules. bohrium.com These calculations can provide insights into the reactivity of pyrazole derivatives, their geometric parameters, and their HOMO-LUMO energy gaps. bohrium.com This information is valuable for understanding reaction mechanisms and predicting the stability and reactivity of new pyrazole-based compounds.

Table 2: Applications of Computational Approaches in Pyrazole Chemistry

| Computational Method | Primary Application | Information Gained | References |

|---|---|---|---|

| Molecular Docking | Predicting ligand-protein interactions. | Binding modes, binding affinities, key interactions. | researchgate.netmdpi.comnih.gov |

| QSAR | Correlating chemical structure with biological activity. | Identification of key structural descriptors for activity. | nih.govnih.govresearchgate.net |

| DFT Calculations | Investigating electronic structure and reactivity. | Optimized geometries, HOMO-LUMO energies, reaction mechanisms. | bohrium.com |

Exploration of Novel Reaction Pathways for Pyrazole Functionalization

The development of new methods for the functionalization of the pyrazole ring is crucial for expanding the chemical space and accessing novel derivatives with unique properties. mdpi.comnumberanalytics.com

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the pyrazole core. rsc.orgrsc.org Transition-metal-catalyzed C-H activation allows for the introduction of various substituents at specific positions on the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.gov This approach has been used for the arylation, alkylation, and annulation of pyrazoles, providing access to a wide range of complex molecules. rsc.orgthieme-connect.com

Multi-component Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. nih.gov These reactions are highly efficient and convergent, making them ideal for the rapid generation of molecular diversity. researchgate.net The synthesis of dihydropyrano[2,3-c]pyrazoles through a four-component reaction is a classic example of the power of MCRs in pyrazole chemistry. ias.ac.in

Novel Cyclization and Annulation Strategies: Researchers are continuously exploring new cyclization and annulation reactions to construct fused pyrazole systems. mdpi.com These reactions often involve the use of novel catalysts or reaction conditions to achieve high levels of regioselectivity and stereoselectivity. mdpi.com The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is an example of such a strategy. mdpi.com

Integration of Pyrazole Chemistry with Other Disciplines (e.g., Materials Science, Catalysis)

The unique properties of pyrazole derivatives have led to their increasing integration into various interdisciplinary fields, most notably materials science and catalysis.

Materials Science: Pyrazole-based ligands are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). rsc.orgacs.orgdtu.dk These materials have porous structures and high surface areas, making them suitable for applications in gas storage, separation, and sensing. researchgate.netdigitellinc.com Pyrazolate-based MOFs have shown promise for the capture of harmful substances like iodine and formaldehyde. rsc.orgdtu.dk

Catalysis: Pyrazole derivatives are widely used as ligands in coordination chemistry and catalysis. nih.govresearch-nexus.netrsc.org The nitrogen atoms of the pyrazole ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes. rsc.orgbohrium.com Pyrazole-containing ligands have been successfully employed in various catalytic transformations, including oxidation reactions and transfer hydrogenation. research-nexus.netrsc.orgbohrium.com Protic pyrazole complexes, in particular, have shown versatility as ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov

Table 3: Interdisciplinary Applications of Pyrazole Chemistry

| Discipline | Application of Pyrazole Derivatives | Key Features | References |

|---|---|---|---|

| Materials Science | Building blocks for Metal-Organic Frameworks (MOFs). | Porous structures, high surface area, tunable properties. | rsc.orgacs.orgresearchgate.net |

| Catalysis | Ligands for metal complexes. | Tunable electronic and steric properties, proton-responsive nature. | nih.govresearch-nexus.netbohrium.com |

Q & A

What are the common synthetic routes for Methyl 1-amino-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives, followed by functional group modifications. For example:

- Cyclocondensation : React ethyl acetoacetate with substituted hydrazines under reflux in ethanol to form the pyrazole core .

- Esterification/Amination : Subsequent steps may involve esterification (e.g., using methanol/H<sup>+</sup>) or amination (e.g., via reductive alkylation).

- Optimization : Adjust solvents (e.g., THF-MeOH mixtures for hydrolysis ), catalysts (e.g., ruthenium-based photocatalysts for decarboxylative alkylation ), and temperature (e.g., 333 K for hydrolysis ). Monitor yields via HPLC or NMR to identify optimal conditions.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR/IR : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry of substituents and IR to identify functional groups (e.g., ester C=O at ~1700 cm<sup>-1</sup>) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks. Mercury software can visualize packing patterns and void spaces .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulae, especially for derivatives with isotopic labeling .

How can computational methods complement experimental data in analyzing the electronic structure of this compound?

Advanced Research Focus:

- DFT Calculations : Use Gaussian or ADF software to compute molecular orbitals, electrostatic potentials, and Fukui indices. Compare with experimental UV-Vis or IR spectra to validate electronic transitions .

- Molecular Dynamics (MD) : Simulate solvent interactions or protein-ligand binding (e.g., docking studies for biological activity predictions) .

- Data Integration : Overlay computational electrostatic potential maps with crystallographic electron density maps (e.g., using Mercury ) to resolve ambiguities in charge distribution.

What strategies resolve contradictions in crystallographic data or synthetic yields for pyrazole derivatives?

Advanced Research Focus:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in pyrazole derivatives due to symmetry .

- Reaction Parameter Screening : Employ design-of-experiment (DoE) approaches to identify critical factors (e.g., solvent polarity, catalyst loading) causing yield variability .

- Cross-Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to detect systematic errors in crystallographic models .

How do substituent variations (e.g., methyl vs. phenyl groups) affect the reactivity and biological activity of pyrazole-4-carboxylate derivatives?

Advanced Research Focus:

- Steric/Electronic Effects : Substituents at the 1- and 3-positions influence regioselectivity in nucleophilic substitution. For example, 3-methylbenzyl groups enhance steric hindrance, altering reaction pathways .

- Biological Activity : Positional isomerism (e.g., 4-carboxylate vs. 5-carboxylate) impacts hydrogen-bonding interactions with enzyme active sites. Use QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity data .

What are best practices for optimizing decarboxylative alkylation in pyrazole systems?

Methodological Answer:

- Catalyst Selection : Use Ru(dtbbpy)32 for visible-light-mediated decarboxylation, which improves efficiency in DCE/HFIP solvent systems .

- Substrate Scope : Test electron-deficient pyrazole esters for faster radical generation. Monitor reaction progress via TLC or in-situ FTIR .

- Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate alkylated products .

How can researchers interpret intermolecular interactions and packing motifs in pyrazole-4-carboxylate crystals?

Methodological Answer:

- Hydrogen-Bond Analysis : Use Mercury’s "Contacts" module to identify N–H···O or O–H···N interactions. For example, amino and carboxylate groups often form dimers or chains .

- Packing Similarity : Compare with Cambridge Structural Database (CSD) entries using Mercury’s packing similarity tool to classify structural motifs .

- Void Visualization : Analyze solvent-accessible voids to assess crystallographic stability or potential for co-crystallization .

What are the challenges in scaling up laboratory-scale syntheses of this compound?

Advanced Research Focus:

- Reactor Design : Transition from batch to continuous flow reactors to improve heat/mass transfer, especially for exothermic steps like cyclocondensation .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective large-scale purification .

- Byproduct Management : Use inline FTIR or PAT (Process Analytical Technology) to monitor and control side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |